

# Dihydromorin: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: Dihydromorin

Cat. No.: B179768

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Introduction: **Dihydromorin** is a flavanone, a class of flavonoids found in various plants of the Moraceae family, such as *Artocarpus heterophyllus* (jackfruit) and *Morus alba* (white mulberry). [1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **dihydromorin**, detailed experimental protocols for its analysis, and a summary of its known biological activities and associated signaling pathways.

## Physical and Chemical Properties

**Dihydromorin** is a white to off-white solid compound. Its core structure is a flavanone skeleton with hydroxyl substitutions that are key to its chemical reactivity and biological functions.

## General and Physicochemical Properties

The fundamental physical and chemical characteristics of **dihydromorin** are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Reference(s)
IUPAC Name	(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one	[3]
Synonyms	(+)-Dihydromorin, (2R,3R)-5,7,2',4'-tetrahydroxyflavanonol	[3]
CAS Number	18422-83-8	[3]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>7</sub>	[3]
Molecular Weight	304.25 g/mol	[3]
Appearance	White to off-white solid	—
Melting Point	224 °C	[1]
Boiling Point (Predicted)	693.8 °C at 760 mmHg	[4]
logP (Predicted)	0.535	
pKa (Acidic, Predicted)	7.38 ± 0.60	[1]
Solubility	Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	[1]

## Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of **dihydromorin**. The following tables summarize its key spectral features.

Table 1.2.1: UV-Visible Spectroscopic Data

Solvent	$\lambda_{\text{max}}$ (nm)	Reference(s)
Methanol	211, 288	

Table 1.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Reference(s)
3325 (broad)	O-H (hydroxyl) stretching	
2912	C-H (alkane) stretching	
1622	C=O (carbonyl) stretching	
1519	C=C (aromatic) stretching	

Table 1.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, acetone-d<sub>6</sub>)

<sup>1</sup> H-NMR	δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
12.22	s	-	5-OH	
7.22	d	8.4	H-6'	
6.48	d	2.0	H-2'	
6.43	dd	8.4, 2.0	H-5'	
5.97	d	2.0	H-8	
5.94	d	2.0	H-6	
5.09	d	11.6	H-2	
4.62	d	11.6	H-3	

<sup>13</sup> C-NMR	δ (ppm)	Assignment
197.5	C-4	
167.7	C-7	
164.5	C-5	
163.4	C-8a	
158.7	C-2'	
158.0	C-4'	
129.8	C-6'	
114.0	C-1'	
107.5	C-5'	
103.1	C-3'	
99.8	C-4a	
96.3	C-6	
95.3	C-8	
83.3	C-2	
72.5	C-3	
Reference for NMR Data:		

Table 1.2.4: Mass Spectrometry (MS) Data

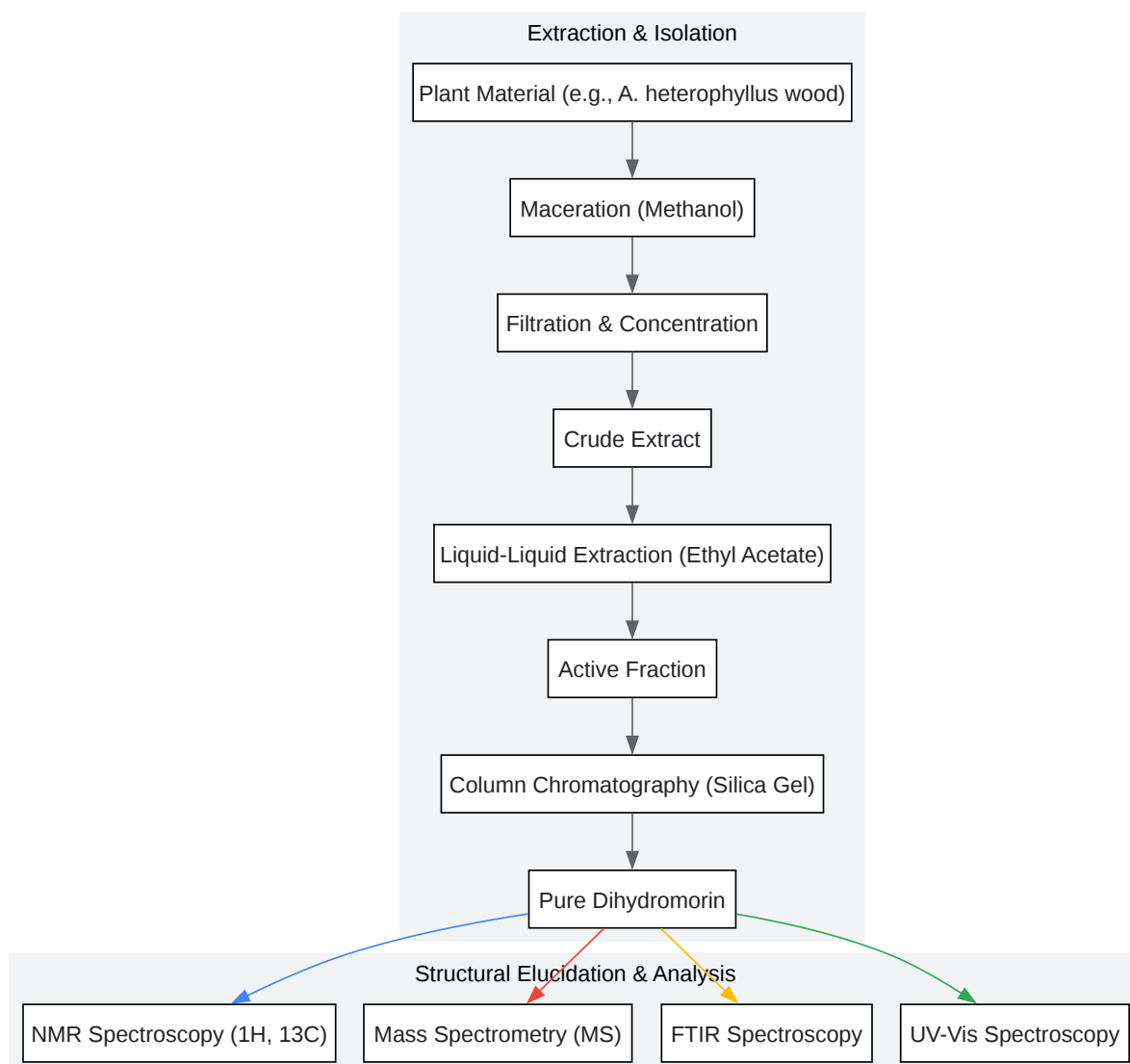
Ionization Mode	[M-H] <sup>-</sup> (m/z)	Key Fragment Ions (m/z)	Fragmentation Mechanism	Reference(s)
ESI (Negative)	303	125	Heterocyclic Ring Fission (HRF)	

## Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of **dihydromorin**.

### Workflow for Isolation and Analysis of Dihydromorin

The following diagram illustrates a general workflow for the extraction of **dihydromorin** from a plant source like *Artocarpus heterophyllus* and its subsequent analysis.



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Caption: General workflow for **dihydromorin** isolation and analysis.

## Tyrosinase Inhibition Assay

This protocol is used to determine the inhibitory effect of **dihydromorin** on mushroom tyrosinase activity.

- Reagent Preparation:
  - Phosphate Buffer (67 mM, pH 6.8).
  - Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
  - L-DOPA solution (10 mM in phosphate buffer).
  - **Dihydromorin** stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
  - Kojic acid as a positive control.
- Assay Procedure (96-well plate):
  - Add 140 µL of phosphate buffer to each well.
  - Add 20 µL of the **dihydromorin** solution (or control).
  - Add 20 µL of the tyrosinase solution.
  - Pre-incubate the mixture at 25°C for 10 minutes.
  - Initiate the reaction by adding 20 µL of L-DOPA solution.
  - Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute).
  - Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] \* 100

- Calculate the IC<sub>50</sub> value (the concentration of **dihydromorin** that inhibits 50% of enzyme activity).

## DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of **dihydromorin** by its ability to scavenge the stable DPPH free radical.

- Reagent Preparation:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
  - **Dihydromorin** stock solution (e.g., 1 mg/mL in methanol), serially diluted.
  - Ascorbic acid as a positive control.
- Assay Procedure (96-well plate):
  - Add 100 µL of the DPPH solution to each well.
  - Add 100 µL of the **dihydromorin** solution (or control).
  - Mix and incubate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm.
- Data Analysis:
  - The control well contains methanol instead of the sample.
  - Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] \* 100
  - Calculate the EC<sub>50</sub> value (the effective concentration that scavenges 50% of DPPH radicals).

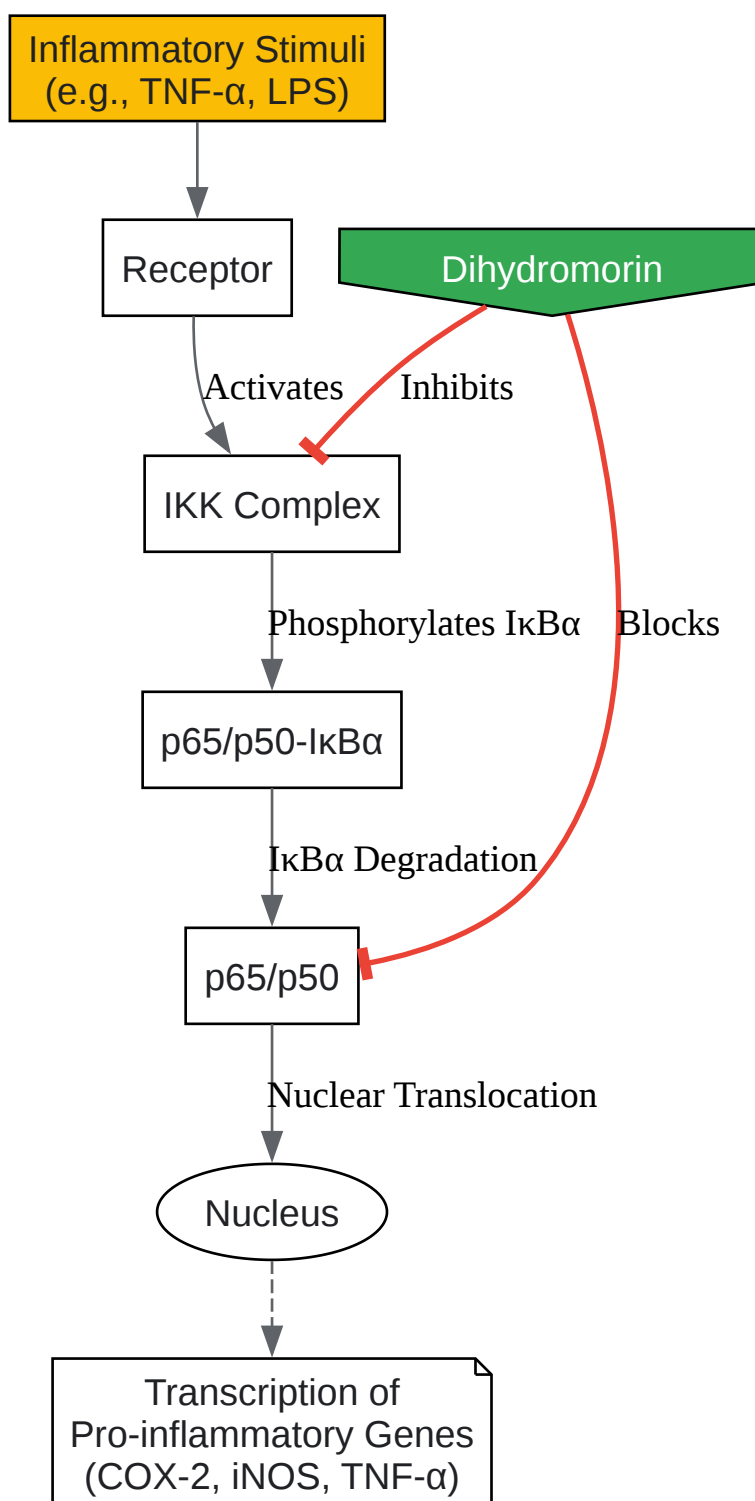
## Biological Activities and Signaling Pathways



**Dihydromorin** modulates several key signaling pathways, leading to its observed anti-inflammatory and anticancer effects.

## Anti-inflammatory Activity via NF- $\kappa$ B Pathway Inhibition

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by the inhibitor of  $\kappa$ B (I $\kappa$ B). Inflammatory stimuli trigger the phosphorylation and subsequent degradation of I $\kappa$ B, allowing NF- $\kappa$ B (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Dihydromorin** has been shown to inhibit this pathway.

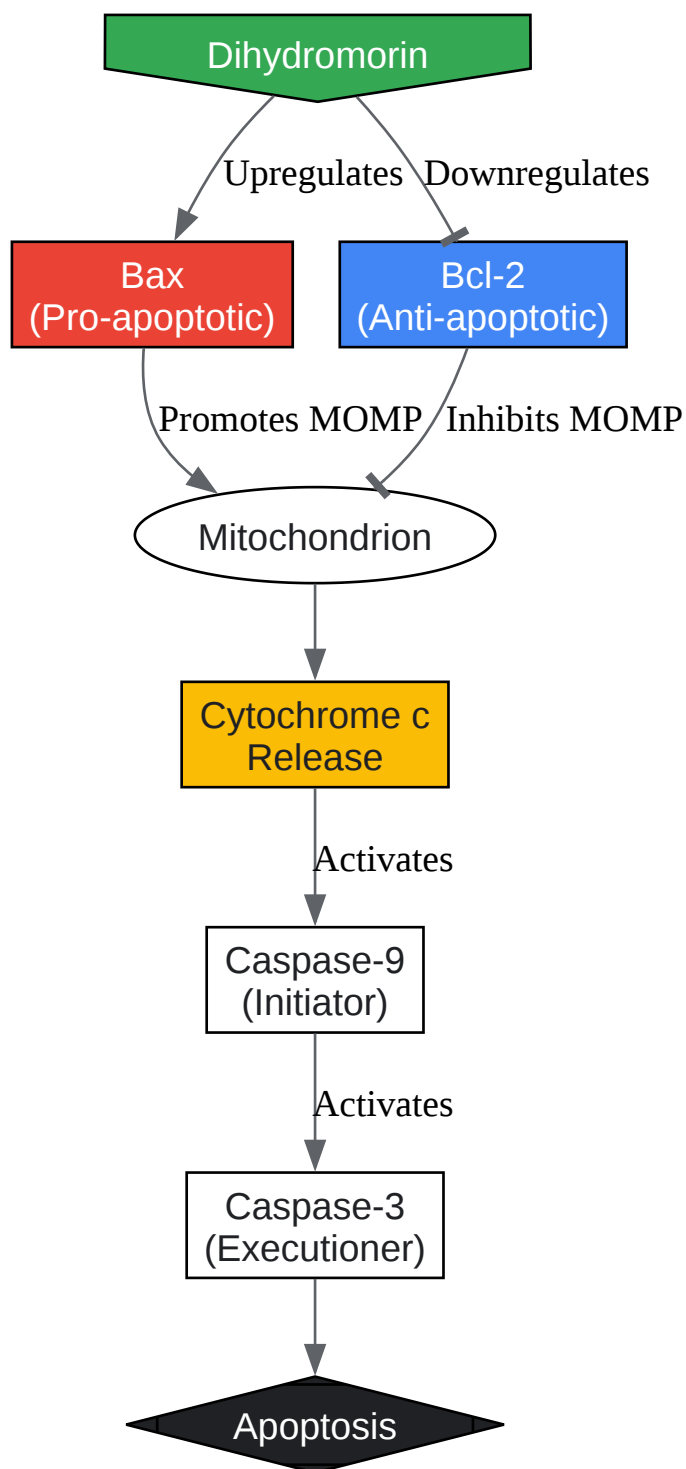


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Caption: Inhibition of the NF-κB signaling pathway by **Dihydromorin**.

## Anticancer Activity via Induction of Apoptosis

**Dihydromorin** can induce programmed cell death (apoptosis) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.



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Caption: Induction of the intrinsic apoptosis pathway by **Dihydromorin**.

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